(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid
Overview
Description
(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a cinnamyl group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, which influences its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the reaction of a chiral pyrrolidine derivative with cinnamyl bromide under basic conditions to introduce the cinnamyl group. The carboxylic acid functionality can be introduced through subsequent oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution techniques or asymmetric synthesis. Techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often employed to separate enantiomers on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cinnamyl group can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives of the carboxylic acid group, reduced cinnamyl derivatives, and substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in protein-ligand binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of chiral catalysts and other industrially relevant compounds
Mechanism of Action
The mechanism of action of (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of reactions by selectively interacting with one enantiomer of a reactant. This selective interaction is facilitated by the spatial arrangement of the cinnamyl and carboxylic acid groups, which can form specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-methylproline: Another chiral pyrrolidine derivative with a methyl group at the 4-position.
(2S,4R)-4-ethylproline: Similar to (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid but with an ethyl group instead of a cinnamyl group.
(2S,4R)-4-fluoroproline: A fluorinated derivative with distinct electronic properties
Uniqueness
This compound is unique due to the presence of the cinnamyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise chiral control and specific molecular interactions.
Properties
IUPAC Name |
(2S,4R)-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11/h1-7,12-13,15H,8-10H2,(H,16,17)/b7-4+/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXBFHPUNCEDK-GPEUJJIWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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